3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with methylating agents. The reaction is carried out under controlled conditions to ensure the selective methylation at the desired position on the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1H-imidazol-1-yl)propan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Uniqueness
3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
33544-95-5 |
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Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-10-5-7(9-6-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H |
InChI Key |
OXIMTPHSXMZWAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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